4-Cyclopropylpyrimidine is an organic compound characterized by a pyrimidine ring with a cyclopropyl substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications as a pharmaceutical intermediate.
4-Cyclopropylpyrimidine can be classified as a heterocyclic aromatic compound, specifically belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3, which contribute to their chemical reactivity and biological properties. The presence of the cyclopropyl group enhances its structural diversity, making it an interesting candidate for various chemical reactions and biological evaluations.
The synthesis of 4-cyclopropylpyrimidine can be achieved through several methods, including:
The molecular formula for 4-cyclopropylpyrimidine is . The structure features a pyrimidine ring with a cyclopropyl group attached at the 4-position.
This configuration contributes to its unique chemical properties and reactivity.
4-Cyclopropylpyrimidine participates in several types of chemical reactions:
The mechanism of action for compounds like 4-cyclopropylpyrimidine often involves their interaction with biological targets such as enzymes or receptors. Although specific data on this compound's mechanism is limited, pyrimidines generally exhibit diverse biological activities, including:
Further research is needed to elucidate the precise mechanisms through which 4-cyclopropylpyrimidine exerts its effects.
The physical properties play a crucial role in determining its behavior during synthesis and application in biological assays.
4-Cyclopropylpyrimidine has potential applications in various scientific fields:
Pyrimidine derivatives have undergone a remarkable transformation from simple nucleotide components to sophisticated therapeutic agents. The journey began with early antimetabolites like 5-fluorouracil (1957), which exploited the pyrimidine scaffold's inherent role in DNA synthesis to disrupt cancer cell proliferation [7]. This foundational work established pyrimidine as a privileged structure in medicinal chemistry. The discovery of EGFR tyrosine kinase inhibitors marked a pivotal evolution, with osimertinib (AZD9291) emerging as a landmark 4-anilinopyrimidine derivative approved by the FDA in 2015 for NSCLC treatment. Osimertinib's design specifically targeted the EGFRT790M resistance mutation through covalent Cys797 binding, demonstrating a paradigm shift toward mutation-specific therapies [8]. Contemporary research continues to refine pyrimidine-based kinase inhibitors, exemplified by compound 1 (2021), featuring a sulfoxide-modified aniline moiety that enhances selectivity for mutant EGFR forms (IC50 = 5 nM against EGFRL858R/T790M) while maintaining the 4-cyclopropylpyrimidine core [8].
Table 1: Evolution of Key Pyrimidine-Based Therapeutics [1] [7] [8]
Compound | Year | Therapeutic Target | Key Structural Feature | Clinical Significance |
---|---|---|---|---|
5-Fluorouracil | 1957 | Thymidylate synthase | Unsubstituted pyrimidine | First pyrimidine antimetabolite anticancer drug |
Osimertinib (AZD9291) | 2015 | EGFRT790M | 4-Anilino-2-(methyl)pyrimidine | First FDA-approved 3rd gen EGFR-TKI for NSCLC |
Rociletinib (CO-1686) | 2014 | EGFRT790M | 4-Anilino-2-(trifluoromethyl)pyrimidine | Covalent T790M inhibitor (withdrawn due to toxicity) |
Compound 1 (WZ4002 deriv.) | 2021 | EGFRT790M/L858R | 4-Sulfoxide anilino-2-cyclopropylpyrimidine | High mutant selectivity (IC50 = 5 nM) |
Compound 3 (17j) | 2022 | Colchicine binding site | 4,6-Bis(aryl)pyrimidine | Dual tubulin/angiogenesis inhibitor |
The exploration of pyrimidine scaffolds has extended beyond oncology. Recent studies have validated 4-cyclopropylpyrimidine derivatives as novel colchicine binding site inhibitors (CBSIs), with compound 3 (17j) demonstrating potent antiproliferative activity through microtubule disruption. X-ray co-crystallography (PDB ID: 7VMG) confirmed binding at the α/β-tubulin interface, inducing G2/M arrest and apoptosis in cancer cells without EGFR pathway involvement [1]. This diversification highlights the scaffold's adaptability to distinct biological targets through strategic substitution patterns.
The cyclopropyl group serves as a versatile bioisostere that profoundly influences molecular conformation and target interaction. Its high bond energy (∼106 kcal/mol) and small carbon footprint create a unique three-dimensional geometry that enhances binding specificity. In LSD1 inhibitors, cyclopropylamine-containing cyanopyrimidines exploit the enzyme's catalytic mechanism. The rigid cyclopropyl moiety positions the amine group for optimal FAD cofactor interaction, facilitating iminium ion formation critical for demethylase inhibition. Compound VIIm demonstrated potent LSD1 inhibition (IC50 ≈ 1 µM) and anticancer activity across 60-cell line panels, with molecular dynamics simulations confirming sustained target engagement through hydrophobic interactions with Phe382 and Leu688 residues [5].
Table 2: Functional Effects of Cyclopropyl Substitution in Pyrimidine Derivatives [2] [5] [6]
Effect | Structural Basis | Biological Consequence | Application Example |
---|---|---|---|
Conformational Restriction | High ring strain (27-28 kcal/mol) | Enhanced target selectivity | LSD1 inhibitors with defined amine orientation |
Metabolic Stability | Strong C-C bonds resist oxidation | Increased plasma half-life | Antiviral pyrimido[4,5-d]pyrimidines (7a-7m) |
Hydrophobic Enclosure | Planar lipophilic surface | Improved membrane penetration | Algicidal 2-cyclopropyl-4-aminopyrimidine hydrazones |
Steric Mimicry | Tetrahedral carbon geometry | Peptide bond/aromatic ring bioisosterism | Kinase inhibitors mimicking ATP adenine moiety |
Electron Donation | Walsh orbitals with σ-conjugation | Modulation of pyrimidine π-system | Tubulin inhibitors with enhanced dipole interactions |
The cyclopropyl group significantly improves metabolic stability and membrane permeability. In algicidal applications, 2-cyclopropyl-4-aminopyrimidine hydrazone 4k outperformed prometryne by 4.2-10.2-fold against Microcystis aeruginosa, attributed to enhanced lipid solubility facilitating chloroplast membrane penetration. Crucially, 4k maintained low zebrafish toxicity (LC50 > 100 mg/L), demonstrating the moiety's role in selective bioactivity [2]. Chemoenzymatic synthesis has enabled stereocontrolled production of chiral cyclopropane-pyrimidine hybrids. Engineered myoglobin (Mb(H64G,V68A)) catalyzes styrene cyclopropanation with benzyl diazoketone at >99% ee, providing enantiopure intermediates for diversification into drug-like scaffolds [6]. This synergy between rational design and synthetic innovation underscores cyclopropyl's versatility in addressing pharmacokinetic and pharmacodynamic challenges.
The 4-cyclopropylpyrimidine motif serves as a versatile molecular platform adaptable to diverse therapeutic targets through strategic functionalization. In antiviral research, pyrimido[4,5-d]pyrimidines bearing cyclopropylamino groups demonstrate exceptional activity against human coronaviruses. Compound 7f (EC50 = 0.87 µM against HCoV-229E) and analogs featuring aminoindane moieties likely inhibit viral replication by targeting host kinases essential for viral entry, such as AAK1 and GAK [10]. This represents a strategic pivot from traditional direct-acting antivirals to host-targeted approaches with potential broad-spectrum activity. The scaffold's capacity to engage conserved kinase domains while accommodating structural variations enables cross-therapeutic applications – a single molecular framework can yield derivatives with antiviral, anticancer, or anti-algal activities through judicious modification of the C4 and C7 positions.
The scaffold's synthetic versatility facilitates rapid generation of structural diversity. Modern routes leverage multicomponent reactions and chemoenzymatic strategies for efficient assembly. Pyrimidine-embedded polyheterocycles (PEPs) constructed via silver-catalyzed tandem cyclizations exhibit enhanced three-dimensionality critical for protein-protein interaction (PPI) modulation. Computational analysis of PEP libraries reveals significantly expanded coverage of chemical space compared to flat pyrimidine analogs, with Tanimoto similarity indices <0.3 and principal moment of inertia (PMI) values confirming superior shape diversity [4]. This structural plasticity enables precise targeting of challenging biological interfaces: pyrimidodiazepine-based PPI modulators disrupt ACE2-spike protein interactions (Kd = 7.4 µM), while SB24011 inhibits STING-TRIM29 binding to upregulate antitumor immunity [4].
Table 3: Multidisciplinary Applications of 4-Cyclopropylpyrimidine Derivatives [1] [4] [5]
Therapeutic Area | Target | Representative Compound | Key Activity | Structural Feature |
---|---|---|---|---|
Oncology | Tubulin | 17j | IC50 = 28.5-84.1 nM (cancer cell lines) | 4,6-Diarylpyrimidine with m-methoxy aniline |
Epigenetics | LSD1 | VIIm | IC50 ≈ 1 µM, broad anticancer activity | Cyclopropylamine-cyanopyrimidine hybrid |
Virology | Host kinases (AAK1/GAK) | 7f | EC50 = 0.87 µM (HCoV-229E) | 4-(Cyclopropylamino)-7-(aminoindane)pyrimido[4,5-d]pyrimidine |
Chemical Biology | ACE2-spike PPI | SB24011 | Kd = 7.4 µM, blocks SARS-CoV-2 entry | Pyrimidodiazepine core with allosteric binding |
Algicide | Photosynthesis | 4k | EC50 = 0.18 µM (Microcystis aeruginosa) | 2-Cyclopropyl-4-aminopyrimidine hydrazone |
The integration of computational design and structural biology has accelerated scaffold optimization. For LSD1 inhibitors, molecular docking (PDB: 2H94) guided the hybridization of tranylcypromine's cyclopropylamine with cyanopyrimidine, yielding compounds with improved target engagement [5]. In microtubule targeting, X-ray crystallography (PDB: 7VMG) revealed how 4,6-pyrimidine analogs adopt binding conformations where the cyclopropyl group minimizes steric clashes with β-tubulin residues while optimizing hydrophobic contacts [1]. This iterative process of structural analysis and design has transformed 4-cyclopropylpyrimidine from a simple heterocycle into a sophisticated platform for addressing diverse biological challenges across therapeutic areas.
Concluding Remarks
The trajectory of 4-cyclopropylpyrimidine exemplifies modern medicinal chemistry's evolution from single-target agents to multifunctional scaffolds. Its structural plasticity enables tailored interactions with diverse biological targets – from kinase catalytic clefts to tubulin interfaces – while maintaining favorable physicochemical properties. As synthetic methodologies advance and target biology deepens, this versatile pharmacophore will continue enabling therapeutic innovations across oncology, virology, and chemical biology. The scaffold's proven capacity for generating target-specific derivatives positions it as a cornerstone for future drug discovery campaigns addressing unmet medical needs.
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3